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Compound of Interest

Compound Name: TCO-PEG2-acid

Cat. No.: B13789978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TCO-PEG2-acid in solid-

phase synthesis (SPS) for the development of bioconjugates, targeted therapeutics, and

imaging agents. The protocols detailed below outline the on-resin functionalization of peptides

with the TCO-PEG2-acid linker, followed by cleavage, purification, and subsequent

bioconjugation via TCO-tetrazine ligation.

Introduction
TCO-PEG2-acid is a bifunctional linker that incorporates a highly reactive trans-cyclooctene

(TCO) moiety and a carboxylic acid. The TCO group participates in rapid and specific

bioorthogonal click chemistry reactions with tetrazines, a process known as inverse-electron-

demand Diels-Alder cycloaddition (IEDDA). This reaction is characterized by its exceptionally

fast kinetics and biocompatibility, as it proceeds efficiently under physiological conditions

without the need for a catalyst.[1][2] The carboxylic acid end of the linker allows for its covalent

attachment to primary amines, such as those on an amine-functionalized solid support or the

N-terminus or lysine side chains of a peptide. The short polyethylene glycol (PEG) spacer

enhances solubility in aqueous media.[3]

The solid-phase synthesis approach enables the controlled, stepwise assembly of molecules

on a solid support, simplifying purification by allowing for the removal of excess reagents and

byproducts through simple washing steps.[4] However, the acid sensitivity of the TCO group
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necessitates a modified solid-phase strategy, typically involving its introduction at a late stage

of the synthesis and the use of milder cleavage conditions to preserve its integrity.[5]

Applications
The unique characteristics of the TCO-tetrazine ligation make it a powerful tool in various

research and drug development applications:

Targeted Drug Delivery: TCO-functionalized molecules, such as peptides or antibodies, can

be used to target specific cells or tissues. A tetrazine-modified drug can then be

administered, which will react specifically with the TCO-tagged targeting molecule at the

desired site, enabling localized drug release and minimizing off-target effects.[6]

Pretargeted Imaging: In this strategy, a TCO-modified targeting agent (e.g., an antibody) is

first administered and allowed to accumulate at the target site (e.g., a tumor). After unbound

antibody has cleared from circulation, a much smaller, radiolabeled tetrazine probe is

injected. This probe rapidly reacts with the TCO-tagged antibody at the target, allowing for

high-contrast imaging with reduced background signal.[7][8]

Live Cell Imaging and Tracking: The bioorthogonality of the TCO-tetrazine reaction allows for

the specific labeling of TCO-modified biomolecules on or inside living cells with tetrazine-

fluorophore conjugates, enabling real-time visualization and tracking of cellular processes.[6]

Biomolecule Conjugation: This chemistry is widely used for the precise and stable

conjugation of various biomolecules, including proteins, peptides, and nucleic acids, to

create complex functional constructs for a wide range of biological studies.[1]

Experimental Protocols
Protocol 1: On-Resin N-Terminal Functionalization of a
Peptide with TCO-PEG2-acid
This protocol describes the coupling of TCO-PEG2-acid to the N-terminus of a peptide

synthesized on a solid support. This "late-stage" functionalization strategy is recommended to

minimize the exposure of the acid-sensitive TCO group to repeated acidic conditions during

peptide synthesis.
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Materials:

Fmoc-protected peptide-on-resin (e.g., on Rink Amide resin)

TCO-PEG2-acid

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: Diisopropylethylamine (DIPEA)

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

20% (v/v) Piperidine in DMF for Fmoc deprotection

Washing solvents: DMF, DCM, Methanol (MeOH)

Procedure:

Resin Swelling: Swell the peptide-on-resin in DMF for 30-60 minutes in a reaction vessel.

Fmoc Deprotection:

Drain the DMF.

Add 20% piperidine in DMF to the resin.

Agitate for 5 minutes. Drain.

Repeat the 20% piperidine treatment for 15 minutes.

Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

Activation of TCO-PEG2-acid:

In a separate vial, dissolve TCO-PEG2-acid (3 equivalents relative to the resin loading)

and HBTU/HATU (2.9 equivalents) in DMF.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b13789978?utm_src=pdf-body
https://www.benchchem.com/product/b13789978?utm_src=pdf-body
https://www.benchchem.com/product/b13789978?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13789978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add DIPEA (6 equivalents) to the solution and pre-activate for 5-10 minutes.

Coupling Reaction:

Add the activated TCO-PEG2-acid solution to the deprotected peptide-on-resin.

Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can

be monitored using a colorimetric test (e.g., Kaiser test) to check for the presence of free

primary amines. A negative test indicates complete coupling.

Washing:

Drain the coupling solution.

Wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and MeOH (3 x 1 min).

Drying: Dry the TCO-functionalized peptide-on-resin under vacuum.

Protocol 2: Cleavage of TCO-Modified Peptide from
Acid-Labile Resin
Standard cleavage cocktails containing high concentrations of trifluoroacetic acid (TFA) can

degrade the TCO moiety.[5] This protocol utilizes a milder cleavage cocktail to preserve the

integrity of the TCO group.

Materials:

TCO-functionalized peptide-on-resin

Mild Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

Note: For peptides containing sensitive residues like tryptophan, scavengers such as 1,2-

ethanedithiol (EDT) can be added, but their compatibility with TCO should be tested.

Cold diethyl ether

Procedure:
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Place the dry TCO-functionalized peptide-on-resin in a reaction vessel.

Add the mild cleavage cocktail to the resin (approximately 10 mL per gram of resin).

Agitate the mixture at room temperature for 1.5-2 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small volume of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold

diethyl ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet

with cold ether.

Dry the crude TCO-modified peptide under vacuum.

Protocol 3: Purification of TCO-Modified Peptide by RP-
HPLC
Purification is essential to remove truncated sequences and byproducts from the cleavage

process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard

method for peptide purification.[9][10]

Materials:

Crude TCO-modified peptide

RP-HPLC system with a C18 column

Solvent A: 0.1% TFA in water

Solvent B: 0.1% TFA in acetonitrile (ACN)

Procedure:
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Dissolve the crude TCO-modified peptide in a minimal amount of a suitable solvent (e.g., a

mixture of Solvent A and a small amount of ACN or DMSO if necessary).

Filter the sample to remove any insoluble material.

Inject the sample onto the C18 column.

Elute the peptide using a linear gradient of Solvent B into Solvent A. A typical gradient might

be 5-65% Solvent B over 30 minutes, but this should be optimized for the specific peptide.

Monitor the elution profile at 220 nm and 280 nm.

Collect fractions corresponding to the desired peptide peak.

Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

Pool the pure fractions and lyophilize to obtain the purified TCO-modified peptide as a white

powder.

Protocol 4: TCO-Tetrazine Ligation for Bioconjugation
This protocol describes the reaction between the purified TCO-modified peptide and a

tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug, or another biomolecule).

Materials:

Purified TCO-modified peptide

Tetrazine-functionalized molecule

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

Dissolve the TCO-modified peptide in the reaction buffer.

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then

dilute it into the reaction buffer.
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Mix the TCO-modified peptide and the tetrazine-functionalized molecule in the reaction

buffer. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often used.

The reaction is typically rapid and can be complete within 10-60 minutes at room

temperature.[1] The progress of the reaction can be monitored by the disappearance of the

characteristic pink/red color of the tetrazine.[2]

If necessary, the final conjugate can be purified from any unreacted starting materials by size

exclusion chromatography or RP-HPLC.

Quantitative Data Summary
The efficiency of each step in the synthesis and conjugation process is crucial for the overall

yield of the final product. The following table provides expected ranges for key quantitative

parameters based on literature and typical laboratory results. Actual results may vary

depending on the specific peptide sequence and reaction conditions.

Parameter Method Expected Range Notes

On-Resin TCO-PEG2-

acid Coupling

Efficiency

Kaiser Test / HPLC

analysis of a small-

scale cleavage

> 95%

Double coupling may

be necessary for

difficult sequences.

Overall Yield of Crude

TCO-Peptide after

Cleavage

Gravimetric analysis 50-80%

Dependent on the

length and sequence

of the peptide.

Purity of TCO-Peptide

after RP-HPLC
Analytical RP-HPLC > 95%

Optimization of the

purification gradient is

key.

TCO-Tetrazine

Ligation Yield

HPLC or Mass

Spectrometry
> 90%

The reaction is

typically very efficient.

Visualizations
Experimental Workflow: Solid-Phase Synthesis and
Application of a TCO-Modified Peptide
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Solid-Phase Peptide Synthesis

Cleavage and Purification

Bioconjugation and Application

1. Peptide Synthesis on Resin

2. N-Terminal Fmoc Deprotection

3. On-Resin Coupling with TCO-PEG2-acid

4. Mild Acidic Cleavage

5. Precipitation and Isolation

6. RP-HPLC Purification

7. TCO-Tetrazine Ligation

8. Targeted Drug Delivery / Imaging
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Caption: Workflow for the synthesis and application of TCO-modified peptides.
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Signaling Pathway: Pretargeted Cancer Therapy
The following diagram illustrates a simplified workflow for pretargeted cancer therapy using a

TCO-functionalized antibody and a tetrazine-drug conjugate.

Step 1: Targeting

Step 2: Drug Delivery

TCO-Antibody Administered

Antibody Binds to
Cancer Cell Receptor

Unbound Antibody Clears

Tetrazine-Drug Administered

TCO-Tetrazine Ligation
at Tumor Site

Drug Release and
Cellular Uptake

Cancer Cell Death

Induces Apoptosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b13789978?utm_src=pdf-body-img
https://www.benchchem.com/product/b13789978?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/The_Role_of_Trans_Cyclooctene_TCO_in_Bioorthogonal_Conjugation_An_In_depth_Technical_Guide.pdf
https://broadpharm.com/protocol_files/tco_tz_click_chemistry
https://www.researchgate.net/figure/Demonstrative-couplings-of-TCO-and-BCN-functionalized-peptides-Pep1-TCO-and-Pep3-BCN_fig7_353148886
https://www.peptide.com/custdocs/aapptec%20synthesis%20guide%202-0%20(2).pdf
https://www.researchgate.net/figure/Synthesis-of-model-peptides-containing-a-single-TCO-or-BCN-group-or-b-both-clickable_fig4_353148886
https://vectorlabs.com/tco-tetrazine-conjugation/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7075664/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7075664/
https://pubs.acs.org/doi/10.1021/acsnano.9b06905
https://www.bachem.com/knowledge-center/peptide-guide/peptide-purification-process-and-methods/
https://www.hplc.eu/Downloads/ACE_Guide_Peptides.pdf
https://www.benchchem.com/product/b13789978#solid-phase-synthesis-using-tco-peg2-acid
https://www.benchchem.com/product/b13789978#solid-phase-synthesis-using-tco-peg2-acid
https://www.benchchem.com/product/b13789978#solid-phase-synthesis-using-tco-peg2-acid
https://www.benchchem.com/product/b13789978#solid-phase-synthesis-using-tco-peg2-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13789978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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